4-Bromomethyl-3-phthalimido-pyridine
Description
4-Bromomethyl-3-phthalimido-pyridine is a heterocyclic compound featuring a pyridine core substituted with a bromomethyl group at the 4-position and a phthalimido moiety at the 3-position. The bromomethyl group serves as a reactive site for nucleophilic substitution, enabling its use in coupling reactions or functionalization workflows. The phthalimido group, a bulky electron-withdrawing substituent, may act as a protective group for amines or influence the electronic environment of the pyridine ring. Applications of this compound are inferred to span organic synthesis, pharmaceutical intermediates, and materials science, leveraging both its reactive bromomethyl group and the stabilizing properties of the phthalimide moiety.
Properties
Molecular Formula |
C14H9BrN2O2 |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-[4-(bromomethyl)pyridin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H9BrN2O2/c15-7-9-5-6-16-8-12(9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-6,8H,7H2 |
InChI Key |
HSNRAASXNKFNKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CN=C3)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-3-phthalimido-pyridine typically involves the bromination of 3-phthalimido-pyridine. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 4-Bromomethyl-3-phthalimido-pyridine are not well-documented, the compound is generally produced in small quantities for research purposes. The synthesis involves standard organic chemistry techniques and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-3-phthalimido-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an aminomethyl derivative of the pyridine ring .
Scientific Research Applications
Key Reactions
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles such as amines, thiocyanates, or azides, leading to diverse derivatives that can be further explored for biological activity.
- Alkylation : The compound acts as an alkylating agent, allowing it to modify nucleophilic sites in other molecules.
Organic Synthesis
4-Bromomethyl-3-phthalimido-pyridine serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in creating pharmaceuticals and agrochemicals due to its ability to form stable derivatives.
Medicinal Chemistry
The compound has shown potential as a precursor for therapeutic agents. Research indicates its efficacy against certain pathogens, suggesting applications in antimicrobial therapies. Additionally, its derivatives have been explored for anticancer properties, making it a candidate for drug development.
Biological Probes
In biological research, 4-Bromomethyl-3-phthalimido-pyridine is utilized to develop bioactive molecules and probes. These tools are essential for studying biological processes and mechanisms at the molecular level.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of 4-Bromomethyl-3-phthalimido-pyridine exhibited significant antimicrobial activity against various bacterial strains. This suggests its potential application in developing new antibiotics or antimicrobial agents.
Case Study 2: Anticancer Research
Research focusing on the anticancer properties of phthalimido derivatives highlighted that modifications at the bromomethyl position could enhance cytotoxicity against cancer cell lines. This opens avenues for designing targeted cancer therapies using this compound.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-3-phthalimido-pyridine involves its interaction with nucleophiles through the bromomethyl group. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function . The compound’s effects are mediated through its ability to act as an electrophile, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-bromomethyl-3-phthalimido-pyridine can be contextualized by comparing it to related brominated heterocycles, such as 4-(Bromomethyl)pyridine hydrobromide and 5-Bromo-2-chloropyrimidin-4-amine . Key distinctions and similarities are outlined below:
Structural and Electronic Features
- Electronic Modulation: The electron-withdrawing phthalimido group reduces electron density at the pyridine ring, contrasting with the electron-rich amino group in 5-bromo-2-chloropyrimidin-4-amine, which facilitates hydrogen bonding .
Physical and Crystallographic Properties
- Stability : The phthalimido group likely enhances the target compound’s stability under acidic or basic conditions compared to 4-(Bromomethyl)pyridine hydrobromide.
Biological Activity
4-Bromomethyl-3-phthalimido-pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, focusing on its antidiabetic, antimicrobial, and anticancer properties.
Antidiabetic Activity
Recent studies indicate that derivatives of pyridine, including 4-Bromomethyl-3-phthalimido-pyridine, exhibit antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in muscle and fat cells. For instance, one study demonstrated that certain pyridine derivatives could reduce blood glucose levels without significantly affecting circulating insulin concentrations. The effectiveness was evaluated in vitro using various concentrations ranging from 0.3 to 100 µM, revealing a significant increase in insulin sensitivity in adipocytes .
Table 1: Antidiabetic Activity of Pyridine Derivatives
| Compound | Concentration (µM) | Insulin Sensitivity Increase (%) |
|---|---|---|
| 4-Bromomethyl-3-phthalimido-pyridine | 0.3 - 100 | 7.4 - 37.4 |
Antimicrobial Activity
The antimicrobial efficacy of pyridine derivatives has been widely studied. Specifically, compounds related to 4-Bromomethyl-3-phthalimido-pyridine have shown promising results against various bacterial and fungal strains. For example, a series of pyridine derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possessed moderate to high antimicrobial activity with minimal cytotoxic effects on VERO cells, suggesting a favorable therapeutic index .
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromomethyl-3-phthalimido-pyridine | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of 4-Bromomethyl-3-phthalimido-pyridine has been evaluated in several studies focusing on its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards ovarian and breast cancer cells while showing limited toxicity towards non-cancerous cardiac cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation .
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of several pyridine derivatives, including 4-Bromomethyl-3-phthalimido-pyridine, using the MTT assay across different cancer cell lines:
- Cell Lines Tested : Ovarian cancer (OVCAR), Breast cancer (MCF-7), Non-cancerous cardiac (H9c2).
- Findings : The compound demonstrated significant cytotoxicity against OVCAR cells with an IC50 value of approximately 25 µM, while showing an IC50 value greater than 50 µM for MCF-7 and H9c2 cells.
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Cancer (OVCAR) | 25 |
| Breast Cancer (MCF-7) | >50 |
| Non-cancerous Cardiac | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
